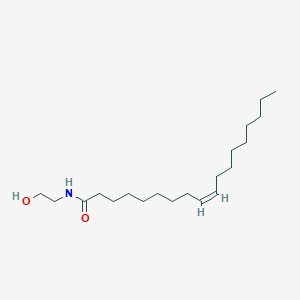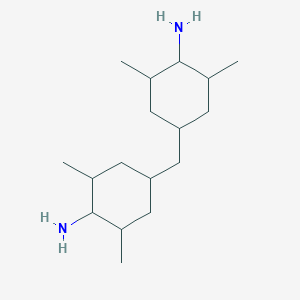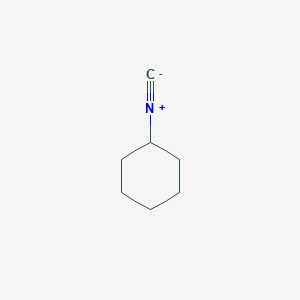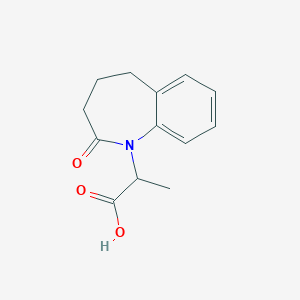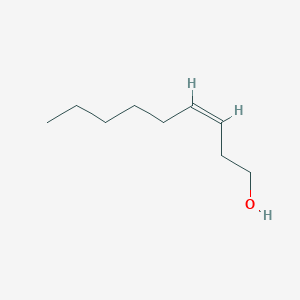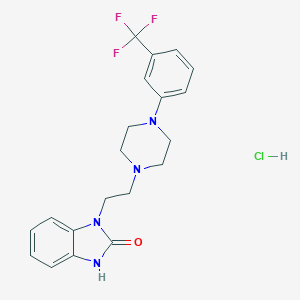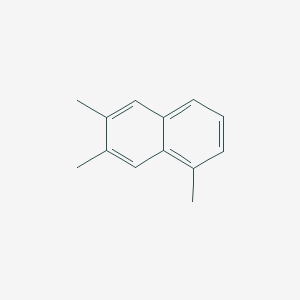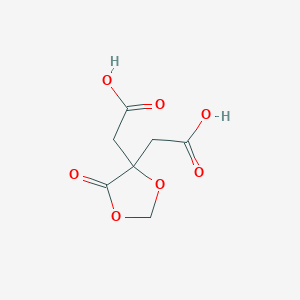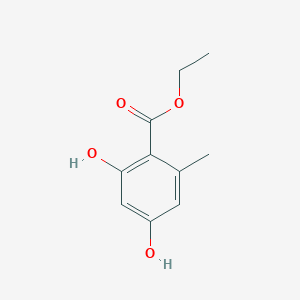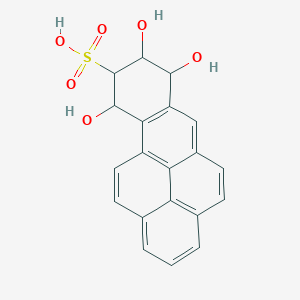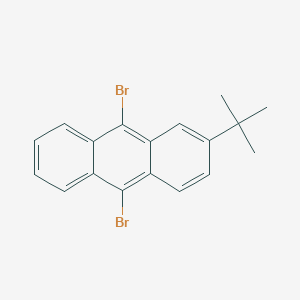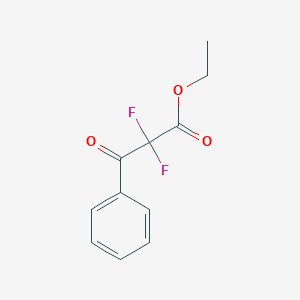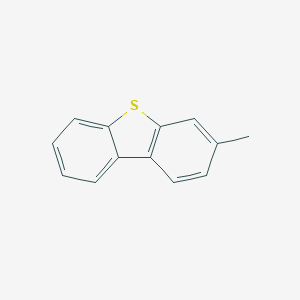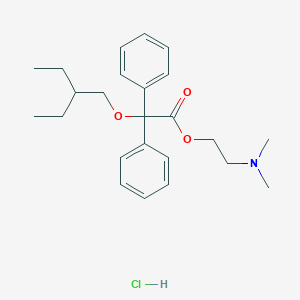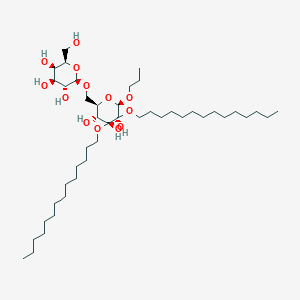
3-O-(4-O-Galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-(4-O-Galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol is a glycolipid that has gained attention in recent years due to its potential applications in various scientific research fields. This molecule is also known as sulfoquinovosyldiacylglycerol (SQDG) and is found in various photosynthetic organisms, including plants, algae, and cyanobacteria.
Wirkmechanismus
The mechanism of action of 3-O-(4-O-Galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol is not fully understood. However, it has been proposed that this molecule can interact with various proteins and enzymes, including those involved in lipid metabolism, signal transduction, and cellular membrane function. It can also modulate the activity of transcription factors and cytokines, leading to changes in gene expression and cellular responses.
Biochemische Und Physiologische Effekte
3-O-(4-O-Galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol has been shown to have various biochemical and physiological effects. It can inhibit lipid peroxidation and oxidative stress, which are involved in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. It can also modulate the activity of immune cells, leading to enhanced immune responses and protection against pathogens. Additionally, this molecule can affect the fluidity and permeability of cellular membranes, leading to changes in cellular functions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-O-(4-O-Galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol in lab experiments include its availability, stability, and reproducibility. This molecule can be easily synthesized or extracted from natural sources, and it is stable under various experimental conditions. However, the limitations of using this molecule include its hydrophobic nature, which can affect its solubility and bioavailability. Additionally, the potential toxicity and side effects of this molecule need to be carefully evaluated in preclinical studies.
Zukünftige Richtungen
There are various future directions for the research on 3-O-(4-O-Galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol. These include the identification of its molecular targets and signaling pathways, the evaluation of its efficacy and safety in animal models and clinical trials, and the development of novel derivatives and formulations with improved properties. Additionally, the potential applications of this molecule in various fields, including agriculture, food science, and environmental science, need to be explored.
Synthesemethoden
The synthesis of 3-O-(4-O-Galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol involves the extraction of SQDG from natural sources or chemical synthesis. The chemical synthesis involves the reaction of tetradecyl alcohol with glycerol and sulfoquinovose, which is then followed by the removal of the protecting groups to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3-O-(4-O-Galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol has potential applications in various scientific research fields, including biochemistry, biophysics, and pharmacology. This molecule has been shown to have antioxidant, anti-inflammatory, and anti-tumor properties in vitro and in vivo studies. It has also been found to have immunomodulatory effects and can enhance the immune response against pathogens.
Eigenschaften
CAS-Nummer |
118203-77-3 |
|---|---|
Produktname |
3-O-(4-O-Galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol |
Molekularformel |
C43H84O13 |
Molekulargewicht |
809.1 g/mol |
IUPAC-Name |
(2R,3R,4R,5R,6R)-2-propoxy-3,4-di(tetradecoxy)-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C43H84O13/c1-4-7-9-11-13-15-17-19-21-23-25-27-30-53-42(49)39(48)35(33-52-40-38(47)37(46)36(45)34(32-44)55-40)56-41(51-29-6-3)43(42,50)54-31-28-26-24-22-20-18-16-14-12-10-8-5-2/h34-41,44-50H,4-33H2,1-3H3/t34-,35-,36+,37+,38-,39-,40-,41-,42-,43-/m1/s1 |
InChI-Schlüssel |
NWFDRMQWJXDMEE-GUDCTRTJSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCO[C@@]1([C@@H]([C@H](O[C@H]([C@@]1(O)OCCCCCCCCCCCCCC)OCCC)CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O |
SMILES |
CCCCCCCCCCCCCCOC1(C(C(OC(C1(O)OCCCCCCCCCCCCCC)OCCC)COC2C(C(C(C(O2)CO)O)O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCOC1(C(C(OC(C1(O)OCCCCCCCCCCCCCC)OCCC)COC2C(C(C(C(O2)CO)O)O)O)O)O |
Andere CAS-Nummern |
118203-77-3 |
Synonyme |
3-O-(4-O-galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol DTLL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



